6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWIBFTRLTHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507946 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343852-44-8 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one basic properties

An In-depth Technical Guide to the Basic Properties of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Foreword: The Strategic Value of Substituted Indanones

In the landscape of modern medicinal chemistry and materials science, the indanone scaffold represents a "privileged structure." Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, making it a cornerstone for the design of targeted therapeutics and novel materials. This guide focuses on a specific, yet highly valuable derivative: This compound . The introduction of a chloro-group at the 6-position and a methyl group at the stereogenic alpha-carbon (C2) significantly modulates the electronic and steric properties of the parent indanone core. This substitution pattern opens new avenues for synthetic elaboration and fine-tuning of biological activity.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its synthesis and characterization, and its potential as a strategic building block.

Section 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section outlines the essential identifiers and physical characteristics of this compound.

Nomenclature and Key Identifiers

Correctly identifying a chemical entity is critical for literature searches, regulatory submissions, and procurement.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 343852-44-8 | [1] |

| Molecular Formula | C₁₀H₉ClO | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| SMILES | CC1CC2=CC=C(Cl)C=C2C1=O | [1] |

| MDL Number | MFCD16302118 | [2] |

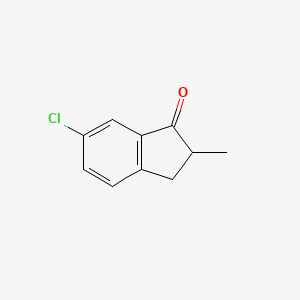

Structural Representation

The compound's structure dictates its reactivity and how it interacts with biological systems. The chloro-substituent acts as a key metabolic blocking group and a handle for further synthetic transformations, while the alpha-methyl group introduces a chiral center, a critical consideration in drug design.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

| Property | Value | Remarks |

| Boiling Point | 280°C at 760 mmHg | Suggests low volatility under standard conditions, suitable for high-temperature reactions.[2] |

| Appearance | White to off-white solid | Based on the analogous compound, 6-Chloro-1-indanone.[3] |

| Storage | Room temperature, dry and sealed | Indicates good stability under standard laboratory conditions.[2] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water. | Based on its nonpolar, chlorinated aromatic structure. |

Section 2: Synthesis and Mechanistic Rationale

The reliable synthesis of this building block is paramount. The most logical and industrially scalable approach is an intramolecular Friedel-Crafts acylation. This section details a robust protocol and explains the chemical principles that ensure its success.

Retrosynthetic Strategy

The core synthetic challenge is the formation of the five-membered ring fused to the aromatic system. A Friedel-Crafts acylation is the ideal disconnection, tracing the target molecule back to a readily available substituted propanoic acid.

Sources

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one chemical structure and IUPAC name

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a halogenated derivative of 2-methyl-1-indanone. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its indanone core is a common scaffold in medicinal chemistry, and the presence of chlorine and methyl groups offers sites for further chemical modification, enabling the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and IUPAC Name

The definitive identification of a chemical compound lies in its structure and systematic nomenclature.

IUPAC Name: this compound[2][3][4]

Synonyms: 6-Chloro-2-methyl-1-indanone

The structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone group. A chlorine atom is substituted at the 6-position of the aromatic ring, and a methyl group is at the 2-position of the cyclopentanone ring.

Structural Diagram

Caption: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 343852-44-8 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [1] |

| Boiling Point | 280°C at 760 mmHg | [1] |

| SMILES | CC1CC2=CC=C(Cl)C=C2C1=O | [2] |

Synthesis Strategies

Conceptual Synthesis Workflow

A plausible synthetic route would involve the following key steps:

-

Preparation of a Substituted Phenylpropanoic Acid: The synthesis would likely commence with a suitably substituted benzene derivative. For instance, starting with 4-chlorotoluene, a Friedel-Crafts acylation followed by subsequent reactions could lead to 3-(4-chloro-2-methylphenyl)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation: The resulting phenylpropanoic acid derivative would then be cyclized. This is typically achieved by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5] The electrophilic acyl chloride would then attack the aromatic ring to form the five-membered ketone ring of the indanone. Polyphosphoric acid (PPA) is also a common reagent for this type of cyclization.[5][6]

The choice of a Lewis acid and reaction conditions is critical to control regioselectivity and prevent unwanted side reactions. The electron-donating nature of the methyl group and the electron-withdrawing, ortho-para directing nature of the chloro group on the starting aromatic ring would influence the position of the cyclization.

Caption: Conceptual synthesis pathway for this compound.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis.[1] Its structural features are of interest in medicinal chemistry for the following reasons:

-

Scaffold for Bioactive Molecules: The indanone framework is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][5]

-

Intermediate for Complex Syntheses: This compound serves as a key intermediate for producing more complex molecules for the pharmaceutical and agrochemical industries.[1] The ketone functionality can be readily transformed into other functional groups, and the aromatic ring can undergo further substitutions.

-

Materials Science: The structural framework of indanone derivatives is also being explored in the development of materials with specific electronic or photonic properties.[1]

Safety and Handling

Detailed safety data for this compound is not extensively documented in the provided search results. However, safety information for structurally related compounds, such as other chlorinated indanones, can provide guidance. For instance, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[7][8]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7][9]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[9][10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]

-

First Aid:

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. Its utility in the synthesis of potentially bioactive compounds and novel materials makes it a compound of interest for researchers in organic synthesis and drug discovery. While specific experimental protocols for its synthesis and detailed toxicological data are not widely published, its preparation can be approached through established chemical transformations, and its handling should be guided by precautions for related chemical entities.

References

-

MySkinRecipes. This compound. [Link]

-

MG Chemicals. Safety Data Sheet. [Link]

-

PubChem. 6-Chloro-1-indanone | C9H7ClO | CID 5100705. [Link]

-

Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

-

AbacipharmTech. This compound. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

PubChem. 6-Chloro-2,3-dihydro-1H-isoindol-1-one. [Link]

-

PubChem. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

- Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 343852-44-8|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. 6-CHLORO-4-METHYL-1-INDANONE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mgchemicals.com [mgchemicals.com]

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS number lookup

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a detailed synthetic pathway, and explores its applications as a structural scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the handling, synthesis, and strategic utilization of this compound. The Chemical Abstracts Service (CAS) number for this compound is 343852-44-8 .[1][2]

Compound Identification and Physicochemical Properties

This compound is a halogenated indanone derivative. The presence of the chloro-substituent and the methyl group on the indanone framework makes it a versatile building block for creating more complex molecules with specific steric and electronic properties.[3] Its core characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 343852-44-8 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [4] |

| Molecular Weight | 180.63 g/mol | [4] |

| Boiling Point | 280°C at 760 mmHg | [4] |

| MDL Number | MFCD16302118 | [4] |

| Storage Conditions | Room temperature, dry and sealed | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones like this compound typically involves an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic cyclization reaction is a powerful method for forming the five-membered ring fused to the aromatic system.

Conceptual Synthetic Workflow

The logical synthetic approach involves the preparation of an acyl chloride precursor which can then undergo intramolecular cyclization. A common strategy is the Friedel-Crafts acylation of an aromatic compound with a suitable acid chloride, followed by a cyclization step. For the target molecule, a plausible route starts from a substituted benzene derivative that can be elaborated to form the indanone structure. The process described in patent literature for similar indanones often involves the reaction of a substituted propanoyl chloride with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

Caption: Conceptual workflow for the synthesis of the target indanone.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the synthesis of a substituted indanone, adapted from established methodologies for Friedel-Crafts reactions.[5][7]

-

Precursor Preparation:

-

To a solution of 3-(p-chlorophenyl)propanoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0°C.

-

Allow the reaction to stir at room temperature until gas evolution ceases, indicating the formation of the corresponding acyl chloride.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(p-chlorophenyl)propanoyl chloride.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C and slowly add a solution of the crude acyl chloride from the previous step.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.

-

-

Methylation:

-

The resulting 6-chloro-1-indanone is then subjected to methylation at the C2 position. This can be achieved using a base such as sodium hydride to form the enolate, followed by the addition of methyl iodide.

-

-

Workup and Purification:

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: The structural framework of this compound is explored in the development of novel anti-inflammatory and analgesic drugs.[4] The specific substitution pattern can be fine-tuned to optimize binding to target enzymes or receptors involved in inflammation and pain pathways.

-

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Research into CRF1 receptor antagonists for stress-related disorders has utilized similar benzimidazole structures derived from indanone precursors. The strategic placement of substituents on the aromatic ring is critical for achieving high binding affinity and metabolic stability.[8]

-

Organic Synthesis Building Block: Beyond pharmaceuticals, it is used in the creation of materials with specific electronic or photonic properties for advanced technological applications.[4]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

While specific hazard data for this compound is not extensively documented in publicly available literature, related chlorinated indanones are classified as harmful if swallowed.[9] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound (CAS: 343852-44-8) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility as a precursor for developing novel therapeutic agents, particularly in the areas of inflammation and neurological disorders, underscores its importance. The synthetic routes, primarily based on the robust Friedel-Crafts acylation, are well-established, allowing for its accessible preparation for research and development purposes. Adherence to proper safety protocols is essential when handling this and related chemical compounds.

References

-

AbacipharmTech. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 6-Chloro-1-indanone. [Link]

-

Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Google Patents. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

PubMed. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF 1 receptor antagonist. [Link]

Sources

- 1. 343852-44-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. drughunter.com [drughunter.com]

- 4. This compound [myskinrecipes.com]

- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 6. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document details the physicochemical properties, a robust synthesis protocol via intramolecular Friedel-Crafts acylation, in-depth characterization through spectroscopic methods, and a discussion of its current and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile indanone derivative.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structural motif frequently encountered in a wide array of biologically active molecules and natural products. Its rigid, bicyclic framework serves as a valuable scaffold in medicinal chemistry, contributing to the development of therapeutic agents for conditions such as neurodegenerative diseases, inflammation, and cancer. The strategic substitution on the indanone ring system allows for the fine-tuning of pharmacological properties. This compound represents a functionally rich derivative, offering multiple reaction sites for further molecular elaboration. The presence of a chlorine atom on the aromatic ring and a methyl group in the five-membered ring provides specific steric and electronic properties that can be exploited in the design of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and analysis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [2] |

| CAS Number | 343852-44-8 | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Boiling Point | 280°C at 760 mmHg (predicted) | [2] |

| Storage | Room temperature, dry and sealed | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the chloro-substituted benzene ring will appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons of the five-membered ring will present a more complex pattern. The methine proton at the C2 position, coupled to the methyl group and the methylene protons at C3, will likely appear as a multiplet. The diastereotopic methylene protons at C3 will exhibit distinct signals, likely as doublets of doublets, due to geminal and vicinal coupling. The methyl group at C2 will present as a doublet in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C1) in the highly deshielded region (around δ 205 ppm). The aromatic carbons will resonate in the δ 120-155 ppm range, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The aliphatic carbons (C2, C3, and the methyl carbon) will appear in the upfield region (δ 15-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the five-membered ring.

Synthesis Methodology: Intramolecular Friedel-Crafts Acylation

The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[4] This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.

Reaction Mechanism

The synthesis of this compound proceeds via the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)butanoic acid. The reaction mechanism is initiated by the activation of the carboxylic acid with a Lewis acid or a strong protic acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new carbon-carbon bond, leading to the cyclized product. Subsequent deprotonation restores the aromaticity of the benzene ring.

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 1-indanones and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Materials:

-

3-(4-chlorophenyl)butanoic acid (precursor)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)butanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Friedel-Crafts Cyclization: Cool the crude acid chloride in an ice bath and dissolve it in anhydrous dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane. Slowly add the solution of the acid chloride to the AlCl₃ suspension at 0°C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate for the production of more complex molecules with potential biological activity.[2]

Pharmaceutical Synthesis

The indanone scaffold is a core component of numerous pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of:

-

Anti-inflammatory and Analgesic Agents: The indanone core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further functionalization of this intermediate could lead to the development of novel anti-inflammatory and analgesic compounds.

-

Anticancer Agents: The rigid structure of the indanone can be used to design molecules that interact with specific biological targets, such as protein kinases, which are often implicated in cancer.

-

Central Nervous System (CNS) Active Compounds: Derivatives of indanones have shown activity as modulators of various CNS receptors and enzymes, suggesting potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease.

Agrochemical Development

Similar to pharmaceuticals, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel molecular scaffolds. The unique electronic and steric properties of this compound can be harnessed to create new active ingredients for crop protection.

Materials Science

The aromatic and carbonyl functionalities of this indanone derivative also make it a candidate for research in materials science. Its structural framework could be incorporated into polymers or organic electronic materials to explore novel optical or conductive properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and organic synthesis. Its well-defined structure and multiple points for chemical modification make it a versatile building block for the creation of novel compounds with a wide range of potential applications. This technical guide has provided a detailed overview of its properties, a robust synthetic protocol, and a summary of its potential uses, serving as a valuable resource for researchers and developers in the chemical sciences.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. doi:10.15227/orgsyn.089.0115

-

PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Retrieved from [Link]

-

Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

ResearchGate. (2021, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. 343852-44-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR spectrum [chemicalbook.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mgchemicals.com [mgchemicals.com]

- 7. 6-Chloro-2,3-dihydro-1H-inden-1-amine | 67120-38-1 [sigmaaldrich.com]

solubility of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in different solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and process chemistry, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed protocols for empirical determination.

Introduction: The Significance of Solubility

This compound is a substituted indanone derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and formulating final products. Solubility data dictates solvent selection, impacts reaction kinetics, and is a critical parameter in preclinical development and chemical process scale-up.

This document aims to provide a robust framework for approaching the solubility of this compound, combining theoretical prediction with practical, validated experimental methodologies.

Physicochemical Properties of the Analyte

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a chlorinated aromatic ring, a cyclopentanone moiety, and a methyl group, suggests a molecule of intermediate polarity. The presence of the carbonyl group (C=O) and the chlorine atom introduces polar characteristics, while the bicyclic hydrocarbon framework is nonpolar.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| CAS Number | 343852-44-8 | [2] |

| Appearance | (Typically a solid at room temp.) | Inferred |

| SMILES Code | CC1CC2=CC=C(Cl)C=C2C1=O | [2] |

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The most fundamental guideline in solubility is the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4]

-

Polar Solutes (with functional groups like -OH, -NH₂, -C=O) dissolve in Polar Solvents (e.g., water, ethanol, acetone).

-

Nonpolar Solutes (typically hydrocarbons) dissolve in Nonpolar Solvents (e.g., hexane, toluene).

For this compound, its mixed polarity suggests it will be poorly soluble in highly polar solvents like water and nonpolar solvents like hexane, but will exhibit significant solubility in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are close. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated.[8] A smaller distance implies greater affinity and higher solubility.

Caption: Hansen Solubility Parameter (HSP) space diagram.

Table 2: Hansen Solubility Parameters for Common Solvents (MPa⁰.⁵)

| Solvent | δD | δP | δH |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources)[5][9] |

Effect of Temperature

For most solid organic compounds, solubility increases with increasing temperature.[10] This relationship is because the dissolution process for solids is typically endothermic (requires energy input to break the crystal lattice). According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward the endothermic dissolution process, favoring greater solubility.[11] In many cases, the solubility of organic solids in water or organic solvents increases exponentially with temperature.[12][13]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior for this compound is predicted.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Poor | The polar carbonyl and chloro groups hinder dissolution in highly nonpolar media. |

| Moderately Nonpolar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | The aromatic ring of toluene can interact with the solute's aromatic system, improving compatibility. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents balance polarity to interact with the C=O and C-Cl bonds without the strong hydrogen bonding that would disfavor the nonpolar backbone. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong polar interactions facilitate dissolution of the solute. |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of these alcohols provide some nonpolar character to interact with the solute's backbone, while the hydroxyl group interacts with the polar moieties. |

| Highly Polar Protic | Water | Insoluble | The large, nonpolar hydrocarbon structure dominates, leading to poor hydration by water molecules. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental protocol is required. The equilibrium shake-flask method is a gold standard for determining the solubility of a solid in a solvent.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the saturation solubility of the compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours.[4] A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vial and draw from the top layer.

-

Draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., PTFE).

-

-

Dilution: Accurately dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.[14]

Analytical Quantification: Example HPLC Method

Quantification is crucial for accurate solubility measurement.[15][16] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique.

Table 4: Example HPLC Method for Quantification

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (or λmax of the compound) |

| Run Time | 10 minutes |

Self-Validation through Calibration: A calibration curve must be generated to ensure trustworthy results.[17] This involves preparing a series of standard solutions of known concentrations of this compound in the chosen solvent and measuring their instrument response (e.g., peak area in HPLC). A plot of response versus concentration should be linear, and the concentration of the unknown sample can be determined by interpolation from this curve.

Conclusion

The solubility of this compound is governed by its molecular structure, which imparts an intermediate polarity. Theoretical predictions suggest poor solubility in nonpolar solvents and water, with good solubility in polar aprotic solvents like acetone, DCM, and DMSO, as well as polar protic solvents like ethanol. Temperature is expected to have a positive effect on its solubility. For definitive and reliable data, these predictions must be confirmed through rigorous experimental determination using validated methods such as the equilibrium shake-flask protocol coupled with a precise analytical technique like HPLC. The methodologies and principles outlined in this guide provide a robust foundation for researchers to accurately characterize and effectively utilize the solubility properties of this important chemical intermediate.

References

-

American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Hansen Solubility Parameters. HSP for Beginners. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Stenutz. Hansen solubility parameters. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

-

MG Chemicals. (2023). Safety Data Sheet. [Link]

-

PubChem. 6-Chloro-2,3-dihydro-1H-isoindol-1-one. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]

-

Unknown. III Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 6-Chloro-1-indanone. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

Wiley-VCH. 1 Quantification. [Link]

-

ResearchGate. Journal of Analytical Methods in Chemistry. [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

Michigan State University Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 343852-44-8|this compound|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. specialchem.com [specialchem.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Indanones

Abstract

The indanone core, a deceptively simple bicyclic ketone, represents a privileged scaffold in the annals of organic synthesis and medicinal chemistry. Its rigid framework, amenable to substitution at multiple positions, has given rise to a vast and diverse family of molecules with profound biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indanones, tracing their evolution from laboratory curiosities to essential building blocks for therapeutics. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings of seminal reactions such as the intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and the Pauson-Khand reaction. Through detailed protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within the rich chemical landscape of substituted indanones.

Introduction: The Rise of a Privileged Structure

The story of the indanone scaffold is a testament to the enduring power of fundamental organic chemistry. Comprising a benzene ring fused to a five-membered cyclopentanone ring, the 1-indanone structure provides a conformationally restricted platform that is ideal for interacting with biological targets.[1] The first publications detailing the preparation of 1-indanones emerged in the 1920s, marking the beginning of a century of intensive investigation into this versatile molecule.[2]

The true significance of substituted indanones, however, lies in their remarkable therapeutic potential. The strategic placement of various functional groups on the aromatic and aliphatic rings has led to the discovery of potent agents for a wide array of diseases.[3] Notably, the indanone framework is a cornerstone in the development of treatments for neurodegenerative disorders like Alzheimer's disease, with the drug Donepezil serving as a landmark example.[4][5] Furthermore, substituted indanones have demonstrated significant promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3][6][7] This broad spectrum of biological activity has cemented the indanone scaffold as a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets.

This guide will navigate the historical milestones and synthetic evolution of this remarkable class of compounds, providing a robust technical foundation for their continued exploration and application.

Historical Perspective: Key Milestones in Indanone Chemistry

The journey of substituted indanones from their initial synthesis to their current status as key pharmaceutical intermediates is marked by several pivotal discoveries and methodological advancements.

-

Early Syntheses (1920s): The first documented synthesis of unsubstituted 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride using aluminum chloride.[2] This foundational reaction remains a cornerstone of indanone synthesis to this day.

-

Expansion of Synthetic Routes: The mid-20th century saw the exploration of various synthetic pathways to access a wider range of substituted indanones. These included modifications of the Friedel-Crafts reaction and the development of new cyclization strategies.

-

The Dawn of a New Era in Synthesis (1970s): The discovery of the Pauson-Khand reaction in the early 1970s provided a novel and powerful method for constructing cyclopentenones, which could be readily converted to indanones.[8][9] This metal-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide opened up new avenues for creating complex, highly substituted indanone cores.[8]

-

The Rise of Catalysis: The late 20th and early 21st centuries have been characterized by the development of more efficient and selective catalytic methods for indanone synthesis. This includes the use of various Lewis and Brønsted acids to promote intramolecular Friedel-Crafts acylations and Nazarov cyclizations under milder conditions.[10][11] Asymmetric catalysis has also emerged as a critical tool for accessing enantiomerically pure substituted indanones, which is often crucial for their biological activity.[12]

-

Medicinal Chemistry Breakthroughs: The approval of Donepezil for the treatment of Alzheimer's disease in the 1990s spurred a surge of interest in the medicinal applications of substituted indanones.[4] This led to the discovery of numerous indanone derivatives with potent activities against a range of diseases, solidifying their importance in drug discovery.[6][13]

Core Synthetic Methodologies

The construction of the indanone scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of 1-indanones.[10][14] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative onto the tethered aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[14]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity, yielding the cyclized 1-indanone.[14]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

-

Preparation of 3-Phenylpropionyl Chloride:

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[10]

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[10]

-

-

Intramolecular Friedel-Crafts Acylation:

-

Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully and portion-wise add anhydrous aluminum chloride (1.2 eq).[10]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction.[10]

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-indanone.[10]

-

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst | Starting Material | Conditions | Yield (%) | Reference |

| AlCl₃ | 3-Phenylpropionyl Chloride | Dichloromethane, 0 °C to rt | ~90% | [2] |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acids | High Temperature | Variable | [15] |

| Metal Triflates (e.g., Sc(OTf)₃) | 3-Arylpropanoic Acids | Microwave, Ionic Liquid | Good | [2] |

| Nafion-H | 3-Phenylpropionyl Chloride | Refluxing Benzene | Good | [2] |

Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[11] In the context of indanone synthesis, this reaction typically utilizes chalcones (1,3-diaryl-2-propen-1-ones) as precursors.[11]

Mechanism: The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which generates a pentadienyl cation intermediate. The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[11]

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriately substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature until a precipitate forms.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the chalcone precursor.

-

-

Nazarov Cyclization:

-

Dissolve the chalcone (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid.

-

Add a Lewis acid catalyst (e.g., Cu(OTf)₂) or a strong Brønsted acid (e.g., trifluoroacetic acid).[2]

-

Heat the reaction mixture, potentially using microwave irradiation to shorten the reaction time.[2]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the substituted 1-indanone.

-

Table 2: Catalytic Systems for the Nazarov Cyclization of Chalcones

| Catalyst | Conditions | Key Features | Reference |

| Trifluoroacetic Acid (TFA) | 120 °C, Microwave | Shorter reaction times | [2] |

| Cu(OTf)₂ | 60 °C | Catalytic, stereoselective potential | [16] |

| Iridium(III) Complex | Mild conditions | Synthesis of functionalized indanones | [2] |

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form a cyclopentenone.[8][17] This reaction provides a powerful and convergent route to complex indanone structures, particularly in an intramolecular fashion.[8]

Mechanism: The widely accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. Loss of a CO ligand allows for coordination of the alkene. Subsequent migratory insertion of the alkene and then carbon monoxide, followed by reductive elimination, yields the cyclopentenone product.[8][18]

Caption: Simplified mechanism of the Pauson-Khand reaction.

Experimental Protocol: Intramolecular Pauson-Khand Reaction for a Fused Indanone

-

Substrate Synthesis:

-

Synthesize an enyne substrate where the alkyne and alkene moieties are tethered by an appropriate linker that will form the aromatic ring of the indanone upon cyclization.

-

-

Pauson-Khand Reaction:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the enyne substrate (1.0 eq).

-

Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq).[17]

-

Stir the reaction mixture at room temperature to allow for the formation of the alkyne-cobalt complex.

-

Promote the cyclization by heating the reaction mixture or by the addition of a promoter such as N-methylmorpholine N-oxide (NMO).[8]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove cobalt residues.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the fused indanone.

-

Applications in Drug Discovery and Beyond

The versatility of the indanone scaffold has led to its widespread application in various fields, most notably in medicinal chemistry.

Neurodegenerative Diseases

Substituted indanones are prominent in the development of therapeutics for neurodegenerative diseases.[4] Their rigid structure allows for precise orientation of functional groups to interact with key enzymes involved in disease progression.

-

Alzheimer's Disease: Indanone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[4][13] Donepezil is a prime example of a successful indanone-based AChE inhibitor.[4] Some indanone derivatives also exhibit multi-target activity by inhibiting Aβ aggregation, a hallmark of Alzheimer's pathology.[13]

-

Parkinson's Disease: The indanone scaffold has been utilized to develop inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[4] Inhibition of MAO-B can help to alleviate the motor symptoms of Parkinson's disease.

Caption: Inhibition of key enzymes in neurodegenerative diseases by substituted indanones.

Oncology

The indanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] Substituted indanones have been shown to inhibit cancer cell proliferation through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain benzylidene indanones act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]

-

Enzyme Inhibition: Indanone derivatives have been designed to inhibit various kinases and other enzymes that are overactive in cancer cells.

Anti-inflammatory and Other Applications

Substituted indanones have also demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] Beyond medicine, indanone derivatives have found applications in agriculture as insecticides, fungicides, and herbicides, and in materials science as components of fragrances and organic functional materials.[2][20][21]

Conclusion and Future Perspectives

The journey of substituted indanones, from their initial synthesis over a century ago to their current prominence in drug discovery, is a compelling narrative of chemical innovation. The core synthetic methodologies of intramolecular Friedel-Crafts acylation, Nazarov cyclization, and the Pauson-Khand reaction provide a robust and versatile toolkit for the construction of a vast array of indanone derivatives. The continued development of more efficient, selective, and sustainable synthetic methods, particularly in the realm of asymmetric catalysis, will undoubtedly unlock new chemical space for exploration.

The remarkable biological versatility of the indanone scaffold ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the rational design of multi-target indanone derivatives holds immense promise for tackling complex multifactorial diseases. The future of indanone chemistry is bright, with limitless opportunities for researchers to build upon this enduring and privileged scaffold to address pressing challenges in medicine and beyond.

References

-

M. K. S. Jed, et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2636–2685. [Link]

-

Ma, S., et al. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(13), 2521–2524. [Link]

-

Wang, C., et al. (2019). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry, 84(15), 9449–9459. [Link]

-

van der Vlugt, J. I., et al. (2009). Regioselective Synthesis of Indanones. Organic Letters, 11(20), 4580–4583. [Link]

-

Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 429–439. [Link]

-

Reddy, B. V. S., et al. (2015). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. ChemistrySelect, 1(1), 1-4. [Link]

-

Reddy, B. V. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(54), 28416-28419. [Link]

-

Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Butkevich, A. N., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728-731. [Link]

-

Kumar, A., et al. (2025). Indanone derivatives: Emerging frontiers in cancer therapy. Journal of Molecular Structure, 1317, 138534. [Link]

-

Larsson, J., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(20), 7586–7591. [Link]

-

Wikipedia contributors. (2023, November 19). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved January 7, 2026, from [Link]

-

Brummond, K. M., & Chen, H. (2011). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. Organic letters, 13(19), 5032–5035. [Link]

-

Jed, M. K. S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2636–2685. [Link]

-

Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Retrieved January 7, 2026, from [Link]

-

Schore, N. E. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. In Modern Carbonyl Olefination (pp. 1-89). Wiley-VCH. [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... Retrieved January 7, 2026, from [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved January 7, 2026, from [Link]

-

Wang, X., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2248–2257. [Link]

-

Singh, P., & Kumar, A. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(10), 2313-2325. [Link]

-

FAQ. (n.d.). What are the interesting applications and synthesis methods of indanone derivatives?. Retrieved January 7, 2026, from [Link]

-

Ghosh, S., & Jana, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549–32570. [Link]

- Hoechst Aktiengesellschaft. (1992). Process for the preparation of substituted indanones, and their use.

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 18. Pauson-Khand Reaction [organic-chemistry.org]

- 19. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]

Unlocking the Potential of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Future Research

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal and materials science, the indanone core represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological and physical properties.[1] From the anti-Alzheimer's drug Donepezil to advanced organic functional materials, the versatility of the indanone is well-established.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one .

This compound, with its unique substitution pattern—a chloro group on the aromatic ring and a methyl group at the stereogenic C2 position—presents a compelling starting point for novel research endeavors. The presence of the chloro-substituent can significantly modulate the electronic properties of the aromatic ring and provide a handle for further synthetic transformations. The methyl group at the C2 position introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomer-specific biological activities.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound, complete with proposed synthetic strategies, derivatization pathways, and detailed experimental protocols.

| Molecular Information | |

| IUPAC Name | This compound |

| CAS Number | 343852-44-8 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Canonical SMILES | CC1CC2=CC=C(C=C2C1=O)Cl |

Part 1: Core Synthetic Pathways - Building the Foundation

The synthesis of 2-substituted-1-indanones is most effectively achieved through intramolecular Friedel-Crafts acylation.[4] While classical methods using 3-arylpropionic acids or their acyl chlorides with strong Lewis acids are common, a more modern and versatile approach involves the use of Meldrum's acid derivatives.[5][6] This method offers milder reaction conditions and a more direct route to 2-substituted indanones.[7][8]

A plausible and efficient synthetic route to this compound is proposed below, starting from 4-chlorobenzaldehyde.

Caption: Proposed synthetic workflow for this compound.

Part 2: Potential Research Areas in Medicinal Chemistry

The indanone scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities including anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties.[1][9] The unique structure of this compound offers fertile ground for the development of novel therapeutic agents.

Derivatization Strategies: Expanding the Chemical Space

The primary sites for derivatization are the ketone at the 1-position and the aromatic ring.

2.1.1 Modification at the Carbonyl Group:

-

Aldol Condensation: A base-catalyzed aldol condensation with various aromatic aldehydes can yield a series of arylidene indanones.[10][11] These compounds, being rigid analogues of chalcones, are known to possess potent anticancer and anti-inflammatory activities.[10] The planarity of the resulting α,β-unsaturated system allows for effective electronic communication between the substituted aryl ring and the indanone core, which can be fine-tuned to modulate biological activity.[10]

-

Formation of Hydrazones and Spiro-heterocycles: Reaction of the ketone with substituted hydrazines can lead to thiazolyl hydrazone derivatives, which have shown promising anticancer activity, particularly against p53 mutant colorectal cancer cells.[12][13] Furthermore, the indanone can serve as a building block for spiroisoxazolines, which are known selective COX-2 inhibitors with anticancer properties.[14]

2.1.2 Modification of the Aromatic Ring:

-

Nucleophilic Aromatic Substitution (SNAAr): The chloro-substituent, while generally unreactive, can be activated by strongly electron-withdrawing groups or under specific catalytic conditions to undergo SNAr reactions. This would allow for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of compounds.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, could be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the chloro-position, although this would likely require conversion to a more reactive halide (e.g., iodide or bromide) or triflate.

| Potential Derivative Class | Synthetic Approach | Rationale & Potential Therapeutic Target | Key References |

| Arylidene Indanones | Aldol condensation with aromatic aldehydes | Rigid chalcone analogues; potential tubulin polymerization inhibitors (anticancer), COX/LOX inhibitors (anti-inflammatory). | [10] |

| Thiazolyl Hydrazones | Condensation with thiazolyl hydrazines | Induction of apoptosis and cell cycle arrest in cancer cells; potential for treating p53 mutant cancers. | [12][13] |

| Spiro-isoxazolines | 1,3-Dipolar cycloaddition | Selective COX-2 inhibition; potential as anti-inflammatory and anticancer agents. | [14] |

| Amino-indanones | Nucleophilic aromatic substitution of the chloro group | Introduction of basic nitrogen moieties, a common feature in CNS-active drugs; potential acetylcholinesterase (AChE) inhibitors. | [2][15] |

Neurodegenerative Diseases: A Promising Frontier

The indanone scaffold is central to the design of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Donepezil, an indanone derivative, is a primary treatment for Alzheimer's disease, functioning as an acetylcholinesterase (AChE) inhibitor.[1]

Research Directive: Synthesize a library of this compound derivatives, particularly those with nitrogen-containing side chains introduced via an arylidene linker, and screen them for inhibitory activity against AChE and butyrylcholinesterase (BuChE). The methyl group at the C2 position introduces a chiral center, and it would be crucial to separate and test individual enantiomers, as biological activity is often stereospecific.

Furthermore, recent studies have highlighted the potential of indanone derivatives as ligands for misfolded α-synuclein aggregates, which are characteristic of Parkinson's disease.[16]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 13. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloro-Methyl-Indenone Compounds: A Technical Guide for Drug Development

This guide provides an in-depth exploration of chloro-methyl-indenone compounds, a class of molecules with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the core principles of indenone chemistry, focusing on the strategic incorporation of chloro and methyl substituents to modulate biological activity. We will delve into synthetic methodologies, structure-activity relationships (SAR), and the mechanistic basis for their therapeutic promise.

The Indenone Scaffold: A Privileged Structure in Medicinal Chemistry